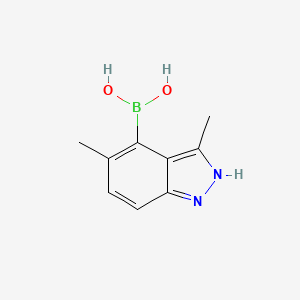
1-(1,1-Difluoropropyl)-4-isobutylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Difluoropropyl)-4-isobutylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoropropyl group and an isobutyl group.
準備方法
The synthesis of 1-(1,1-Difluoropropyl)-4-isobutylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoropropylbenzene with isobutyl chloride in the presence of a strong base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
化学反応の分析
1-(1,1-Difluoropropyl)-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring or the terminal carbon of the difluoropropyl group can be susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated derivatives, while oxidation can produce alcohols or acids .
科学的研究の応用
1-(1,1-Difluoropropyl)-4-isobutylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds.
Medicine: The unique properties of fluorinated compounds make them valuable in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, where the presence of fluorine can enhance performance characteristics such as chemical resistance and thermal stability.
作用機序
The mechanism of action of 1-(1,1-Difluoropropyl)-4-isobutylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
1-(1,1-Difluoropropyl)-4-isobutylbenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can further enhance its chemical stability and reactivity.
1-(1,1-Difluoropropyl)-4-fluorobenzene: This compound has a single fluorine atom on the benzene ring, making it less fluorinated compared to this compound.
1-(1,1-Difluoropropyl)-2,3-difluorobenzene: This compound has fluorine atoms at different positions on the benzene ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H18F2 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
1-(1,1-difluoropropyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H18F2/c1-4-13(14,15)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChIキー |
JRIITZXJSQFJLR-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
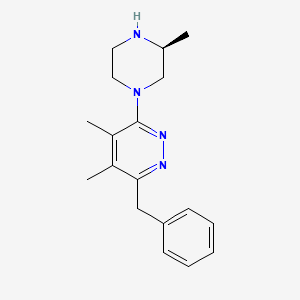
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
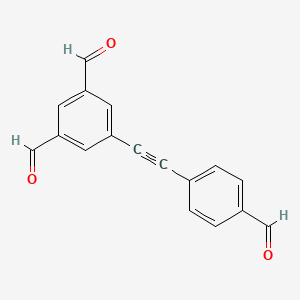
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)
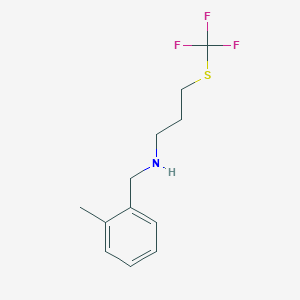
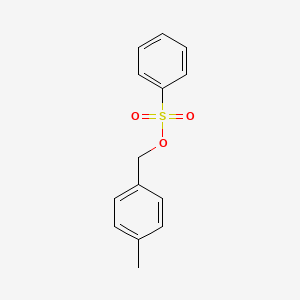

![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)
